molecular formula C11H15N3 B13042978 (R)-3-Amino-3-(4-(dimethylamino)phenyl)propanenitrile 2hcl

(R)-3-Amino-3-(4-(dimethylamino)phenyl)propanenitrile 2hcl

Cat. No.: B13042978
M. Wt: 189.26 g/mol
InChI Key: GQFNBPHAMXALTD-LLVKDONJSA-N
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Description

®-3-Amino-3-(4-(dimethylamino)phenyl)propanenitrile 2HCl is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a dimethylamino group, and a nitrile group. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(4-(dimethylamino)phenyl)propanenitrile 2HCl typically involves the reaction of 4-(dimethylamino)benzaldehyde with a suitable amine and a nitrile source under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of ®-3-Amino-3-(4-(dimethylamino)phenyl)propanenitrile 2HCl may involve large-scale batch or continuous flow processes. The use of automated systems and advanced purification techniques ensures the consistent quality and scalability of the compound. Industrial production methods also focus on minimizing waste and optimizing resource utilization.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-3-(4-(dimethylamino)phenyl)propanenitrile 2HCl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The amino and dimethylamino groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

®-3-Amino-3-(4-(dimethylamino)phenyl)propanenitrile 2HCl has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(4-(dimethylamino)phenyl)propanenitrile 2HCl involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzonitrile: Shares the dimethylamino and nitrile groups but lacks the amino group.

    3-Amino-4-(dimethylamino)benzonitrile: Similar structure but with different positioning of functional groups.

Uniqueness

®-3-Amino-3-(4-(dimethylamino)phenyl)propanenitrile 2HCl is unique due to the combination and positioning of its functional groups, which confer specific reactivity and properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

(3R)-3-amino-3-[4-(dimethylamino)phenyl]propanenitrile

InChI

InChI=1S/C11H15N3/c1-14(2)10-5-3-9(4-6-10)11(13)7-8-12/h3-6,11H,7,13H2,1-2H3/t11-/m1/s1

InChI Key

GQFNBPHAMXALTD-LLVKDONJSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)[C@@H](CC#N)N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CC#N)N

Origin of Product

United States

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